5-(benzyloxy)-2-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-4-one
Description
5-(Benzyloxy)-2-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-4-one is a synthetic derivative of the γ-pyrone scaffold, featuring a benzyloxy group at position 5 and a 4-phenylpiperazinylmethyl substituent at position 2. This compound is structurally related to kojic acid (5-hydroxy-2-hydroxymethyl-4H-pyran-4-one), a natural fungal metabolite with antioxidant and metal-chelating properties .
The synthesis of such derivatives typically involves functionalizing the hydroxymethyl group of 5-(benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one (precursor 1b) via nucleophilic substitution or esterification. For example, reaction with 4-phenylpiperazine under Mitsunobu conditions or similar coupling methods can introduce the piperazine group .
Properties
IUPAC Name |
5-phenylmethoxy-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3/c26-22-15-21(27-18-23(22)28-17-19-7-3-1-4-8-19)16-24-11-13-25(14-12-24)20-9-5-2-6-10-20/h1-10,15,18H,11-14,16-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PORJMNFPRREIQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=O)C(=CO2)OCC3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(benzyloxy)-2-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyranone Ring: The pyranone ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a diketone or a ketoester, under acidic or basic conditions.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via an etherification reaction using benzyl alcohol and an appropriate base, such as sodium hydride or potassium carbonate.
Attachment of the Phenylpiperazine Moiety: The phenylpiperazine moiety can be attached through a nucleophilic substitution reaction, where the piperazine nitrogen attacks an electrophilic carbon center, such as a halomethyl group, in the presence of a suitable solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
5-(benzyloxy)-2-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
5-(benzyloxy)-2-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-4-one has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(benzyloxy)-2-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Modifications
The pharmacological and physicochemical properties of γ-pyrone derivatives are highly dependent on substituents at positions 2 and 5. Below is a comparative analysis of key analogs:
Table 1: Comparative Analysis of Pyran-4-one Derivatives
Key Observations:
Piperazine vs. This difference may enhance interactions with serotonin or dopamine receptors .
Benzyloxy vs. Hydroxy : The benzyloxy group in the target compound improves lipophilicity (logP ~3.5) compared to kojic acid (logP ~0.2), favoring blood-brain barrier penetration but reducing water solubility .
Morpholine vs.
Biological Activity
5-(Benzyloxy)-2-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-4-one is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure features a pyranone core with a benzyloxy group and a piperazine moiety, which are critical for its biological activity.
1. Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. For instance, derivatives with similar structures have shown high radical scavenging activity, making them potential candidates for neuroprotective applications in diseases like Parkinson's and Alzheimer's .
2. MAO-B Inhibition
A closely related compound demonstrated potent selective inhibition of monoamine oxidase B (MAO-B), with an IC50 value of 0.062 µM, indicating that modifications in the structure could enhance this activity . MAO-B inhibitors are crucial in managing neurodegenerative disorders by increasing dopamine levels.
3. Anti-inflammatory Effects
Studies have highlighted the anti-inflammatory potential of similar pyranone derivatives. These compounds can modulate inflammatory pathways, suggesting that this compound may also possess anti-inflammatory properties, which could be beneficial in treating conditions like arthritis .
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:
- MAO-B Inhibition : The competitive and reversible inhibition of MAO-B enhances dopamine availability, which is beneficial in treating Parkinson's disease.
- Antioxidative Mechanism : The compound's ability to scavenge free radicals can protect neural cells from oxidative stress, a common pathway in neurodegenerative diseases.
Case Study 1: Neuroprotection
In a study evaluating the neuroprotective effects of related compounds, it was found that they significantly reduced neuronal cell death induced by oxidative stress in vitro. This suggests that this compound could be effective in protecting neurons from damage associated with various neurodegenerative conditions.
Case Study 2: Antidepressant-like Effects
A series of experiments demonstrated that derivatives of this compound exhibited antidepressant-like effects in animal models. These effects were linked to increased serotonin and norepinephrine levels, indicating potential use as an antidepressant agent .
Research Findings Summary Table
| Biological Activity | Mechanism | IC50/Effectiveness |
|---|---|---|
| Antioxidant | Radical scavenging | High efficacy |
| MAO-B Inhibition | Competitive inhibition | IC50 = 0.062 µM |
| Anti-inflammatory | Modulation of inflammatory pathways | Significant reduction observed |
| Neuroprotection | Protection against oxidative stress | Effective in vitro |
| Antidepressant-like effects | Increased neurotransmitter levels | Observed in animal models |
Q & A
Basic Synthesis: What are the common synthetic routes for 5-(benzyloxy)-2-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-4-one?
The synthesis typically involves multi-step reactions starting with the formation of the pyran-4-one core, followed by functionalization. A key step is the introduction of the benzyloxy group at position 5 and the 4-phenylpiperazinylmethyl group at position 2. Common methods include:
- Nucleophilic substitution : Reacting a brominated pyranone intermediate with 4-phenylpiperazine under anhydrous conditions in solvents like ethanol or dimethylformamide (DMF) .
- Protection/deprotection strategies : Using benzyl chloride for O-benzylation, with purification via column chromatography .
- Optimized conditions : Reactions often require inert atmospheres (e.g., nitrogen) and catalysts like triethylamine to enhance yields .
Advanced Synthesis: How can reaction conditions be optimized to improve yield and purity?
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethanol minimizes side reactions .
- Temperature control : Reflux conditions (65–80°C) are critical for cyclization steps, as seen in analogous pyranone syntheses .
- Catalytic additives : Using glacial acetic acid as a proton donor accelerates nucleophilic substitutions .
- Real-time monitoring : Thin-layer chromatography (TLC) or HPLC ensures reaction progress and intermediate purity .
Basic Analytical Characterization: Which spectroscopic techniques are essential for structural validation?
- NMR spectroscopy : H and C NMR confirm substitution patterns and piperazine integration .
- IR spectroscopy : Peaks at ~1720 cm (C=O stretch) and ~3400 cm (O-H/N-H stretches) verify functional groups .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., [M+H] at m/z 379.19) .
Advanced Analytical Characterization: How can hyphenated techniques resolve complex spectral data?
- LC-MS/MS : Couples HPLC separation with MS fragmentation to identify trace byproducts .
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded aromatic/piperazine regions .
- Computational modeling : Density functional theory (DFT) predicts C NMR shifts to validate stereochemistry .
Basic Biological Activity: What known biological activities are associated with this compound?
The 4-phenylpiperazine moiety suggests potential CNS activity (e.g., dopamine/serotonin receptor modulation) . The pyranone core may confer anti-inflammatory or antimicrobial properties, as seen in structurally related compounds .
Advanced Biological Activity: How can researchers design assays to evaluate mechanism of action?
- Targeted receptor screens : Radioligand binding assays for GPCRs (e.g., 5-HT, D) using HEK293 cells .
- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values .
- Metabolic stability : Liver microsome assays predict pharmacokinetic behavior .
Basic Structure-Activity Relationship (SAR): Which structural features drive bioactivity?
- Piperazine substituents : The 4-phenyl group enhances lipophilicity and receptor affinity .
- Benzyloxy group : Electron-donating effects stabilize the pyranone ring, influencing metabolic stability .
Advanced SAR: How can computational methods predict novel analogs?
- Molecular docking : Simulate binding to dopamine D receptors (PDB: 3PBL) using AutoDock Vina .
- QSAR modeling : Train models on piperazine derivatives to correlate logP with blood-brain barrier permeability .
Basic Data Contradictions: How should researchers address conflicting reports on bioactivity?
- Replicate assays : Control for variables like cell passage number or solvent (DMSO vs. ethanol) .
- Meta-analysis : Compare IC values across studies using standardized protocols (e.g., NIH Assay Guidance) .
Advanced Data Validation: What systematic approaches ensure reproducibility?
- Orthogonal assays : Confirm antimicrobial activity via both broth microdilution and agar diffusion .
- Interlaboratory validation : Share samples with collaborators to control for instrumentation bias .
Basic Toxicity and Safety: What preliminary toxicity assessments are recommended?
- Ames test : Screen for mutagenicity in Salmonella typhimurium strains TA98/TA100 .
- Hepatotoxicity : Measure ALT/AST levels in rodent plasma post-administration .
Advanced Toxicity Prediction: Can in silico models replace early-stage in vivo studies?
- ADMET prediction : Tools like ADMETLab 2.0 estimate hERG inhibition and CYP450 interactions .
- Read-across analysis : Leverage data from structurally similar compounds in the EPA DSSTox database .
Basic Handling and Storage: What precautions ensure compound stability?
- Storage : Desiccate at -20°C under argon to prevent hydrolysis of the benzyloxy group .
- Handling : Use anhydrous solvents (e.g., DMF) to avoid decomposition .
Advanced Formulation: How can solubility challenges be addressed for in vivo studies?
- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve bioavailability .
- Prodrug design : Introduce phosphate esters at the 5-hydroxy position for enhanced aqueous solubility .
Basic Comparison with Analogs: How does this compound differ from related pyranones?
- Substituent effects : Compared to 5-methoxy analogs, the benzyloxy group increases metabolic resistance .
- Piperazine variants : 4-Phenyl substitution improves receptor selectivity over methyl/ethyl analogs .
Advanced Quantitative Analysis: What metrics quantify analog superiority?
- Ligand efficiency (LE) : Calculate LE = (-ΔG)/heavy atoms to prioritize analogs .
- Selectivity indices : Compare IC ratios for target vs. off-target receptors .
Basic Mechanistic Studies: Which techniques identify molecular targets?
- Pull-down assays : Use biotinylated probes to isolate binding proteins from brain lysates .
- Kinase profiling : Screen against a panel of 100+ kinases via competitive binding assays .
Advanced Mechanistic Elucidation: Can multi-omics approaches unravel polypharmacology?
- Transcriptomics : RNA-seq of treated cells identifies dysregulated pathways (e.g., MAPK/NF-κB) .
- Metabolomics : LC-MS-based profiling reveals changes in ATP/NAD levels .
Basic Reproducibility: What factors most impact inter-study variability?
- Synthetic purity : HPLC purity >95% reduces off-target effects .
- Cell culture conditions : Serum-free media minimizes nonspecific protein binding .
Advanced Quality-by-Design (QbD): How can QbD principles enhance synthesis robustness?
- Design of experiments (DoE) : Vary temperature, solvent, and catalyst load to map optimal conditions .
- Critical quality attributes (CQAs) : Define acceptance criteria for yield (>70%), purity (>98%), and residual solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
